molecular formula C14H15N3O2 B12917564 4-Amino-2-methylphenethyl pyrimidine-5-carboxylate

4-Amino-2-methylphenethyl pyrimidine-5-carboxylate

Cat. No.: B12917564
M. Wt: 257.29 g/mol
InChI Key: SZQAMFZIXXXZAX-UHFFFAOYSA-N
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Description

4-Amino-2-methylphenethyl pyrimidine-5-carboxylate ( 823792-97-8) is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . It is offered as a high-purity reagent for research and development purposes. As a pyrimidine derivative, this compound features a core pyrimidine ring, a common scaffold in medicinal chemistry known for its prevalence in pharmaceuticals and bioactive molecules. Such structures are frequently investigated as key intermediates in the synthesis of more complex compounds for various scientific fields, including drug discovery and materials science . The specific research applications and biological activity of this compound are an area of ongoing scientific exploration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-(4-amino-2-methylphenyl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O2/c1-10-6-13(15)3-2-11(10)4-5-19-14(18)12-7-16-9-17-8-12/h2-3,6-9H,4-5,15H2,1H3

InChI Key

SZQAMFZIXXXZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CCOC(=O)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylphenethyl pyrimidine-5-carboxylate typically involves the reaction of 4-amino-2-methylphenethylamine with pyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylphenethyl pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives .

Scientific Research Applications

4-Amino-2-methylphenethyl pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 4-Amino-2-methylphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-Carboxylate Derivatives

Structural Modifications and Substituent Effects

Pyrimidine-5-carboxylates exhibit diverse biological activities depending on substituents at the C2, C4, and C5 positions. Key comparisons include:

Compound Substituents Key Structural Differences Reference
4-Amino-2-methylphenethyl derivative C4: -NH₂; C2: -CH₃; C5: phenethyl ester Phenethyl ester enhances lipophilicity vs. smaller esters (e.g., ethyl or methyl).
4-Aminoquinoline hybrids C4: 4-aminoquinoline; C5: ethyl ester Quinoline moiety enables weak-base trapping in malaria parasites; lacks phenethyl group.
Ethyl 2-arylaminopyrimidines C2: aryl amino (e.g., 4-methylphenyl); C4: -CH₃; C5: ethyl ester Aryl amino groups improve target binding in kinase inhibitors; smaller ester reduces stability.
Mobocertinib precursor C2: indole-substituted amine; C4: -Cl; C5: isopropyl ester Indole and isopropyl groups optimize EGFR inhibition; lacks amino group at C4.
Antimicrobial derivatives C2: -NH₂; C4: -Cl; C5: ethyl ester + trichlorophenyl Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency vs. methyl/amino groups.

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The amino group at C4 (H-bond donor) and ester carbonyl (H-bond acceptor) enable interactions with biological targets, similar to hydroxamic acid-containing HDAC inhibitors () .
  • Stability: Methylthio or sulfonyl groups at C2 (e.g., in ) improve metabolic stability compared to amino or alkylamino substituents .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR): C4 amino groups are critical for antimalarial and kinase-inhibitory activity but may reduce antimicrobial potency compared to chloro substituents . Phenethyl esters balance lipophilicity and bioavailability better than bulkier aryl esters (e.g., benzyl in ) .
  • Contradictions : While electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity (), they may reduce kinase inhibition due to steric hindrance .

Biological Activity

4-Amino-2-methylphenethyl pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}. Its structure consists of a pyrimidine ring substituted with an amino group and a carboxylate moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight246.26 g/mol
SolubilitySoluble in DMSO and water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group enhances hydrogen bonding interactions, which may increase binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit potent anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values in the nanomolar range . Although specific data for this compound is limited, its structural similarity suggests potential anticancer efficacy.

Antimicrobial Properties

Compounds with a pyrimidine backbone have been explored for antimicrobial activities. In vitro studies have shown that similar derivatives possess significant antibacterial and antifungal properties, indicating that this compound may also exhibit such activities.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results suggested that modifications on the pyrimidine ring could enhance antitumor activity, emphasizing the need for further exploration of this compound in this context .
  • Drug Resistance Modulation : Another investigation focused on the role of pyrimidine derivatives in reversing multidrug resistance (MDR) in cancer cells. The findings indicated that certain structural modifications could inhibit ATP-binding cassette (ABC) transporters, enhancing the efficacy of conventional chemotherapeutics .

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